molecular formula C23H25N3O2 B11013324 N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11013324
M. Wt: 375.5 g/mol
InChI Key: NZOWOKFKBPLTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a chemical compound of high interest in medicinal chemistry and pharmacological research. This synthetic molecule incorporates two privileged structural motifs: the N-benzyl piperidine group and the 4-quinolinecarboxamide moiety. The N-benzyl piperidine fragment is a versatile and three-dimensional scaffold frequently employed in drug discovery to fine-tune a compound's efficacy and physicochemical properties . It is known to provide crucial cation-π interactions with target proteins and is found in numerous approved drugs and preclinical candidates targeting the central nervous system . Specifically, 1-benzyl-4-piperidine derivatives have been extensively researched as potent anti-acetylcholinesterase (anti-AChE) agents, with some analogs demonstrating remarkable potency and selectivity, making them promising candidates for the investigation of neurodegenerative diseases . The 4-quinolinecarboxamide structure is another privileged scaffold present in compounds with a range of biological activities. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a pharmacological tool for probing biological targets. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-25-21-10-6-5-9-19(21)20(15-22(25)27)23(28)24-18-11-13-26(14-12-18)16-17-7-3-2-4-8-17/h2-10,15,18H,11-14,16H2,1H3,(H,24,28)

InChI Key

NZOWOKFKBPLTEC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Esterification and Alkylation of 4-Piperidinecarboxylic Acid

The initial step involves converting 4-piperidinecarboxylic acid (2) to its methyl ester hydrochloride (3) using methanol and thionyl chloride (mass-volume ratio 1:1–3 g/mL, reflux for 1–5 h). Subsequent alkylation with benzyl bromide in the presence of triethylamine yields N-benzyl-4-piperidinecarboxylate (4) (90% yield, GC purity >98%).

Reaction Conditions for Alkylation

ParameterValue
SolventMethanol
BaseTriethylamine
Temperature10–25°C
Reaction Time20 h

Hydrolysis and Reduction to Amine

Hydrolysis of ester (4) with aqueous NaOH (10% w/v) generates N-benzyl-4-piperidinecarboxylic acid (5) , which is converted to the corresponding nitrile (7) via dehydration of the intermediate amide (6) . Reduction of the nitrile using diisobutylaluminum hydride (DIBAL-H) at −25–25°C produces 1-benzylpiperidine-4-carbaldehyde (8) . To obtain the primary amine, alternative reductants like lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation may be employed, though this modification requires further optimization.

Synthesis of 1-Methyl-2-Oxo-1,2-Dihydro-4-Quinolinecarboxylic Acid

The quinoline core is constructed via cyclization reactions, followed by oxidation and methylation.

Gould-Jacobs Cyclization

Condensation of 3-(2-aminophenyl)-3-oxopropanoate with methylamine in polyphosphoric acid at 120°C generates 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate. Acidic hydrolysis removes the ester group, yielding 4-hydroxyquinolinecarboxylic acid, which is subsequently oxidized to the ketone using Jones reagent.

Methylation at N1

Methylation of the quinolin-2-one intermediate with methyl iodide in the presence of potassium carbonate introduces the 1-methyl group (DMF, 60°C, 12 h).

Amide Bond Formation

The final step couples the quinolinecarboxylic acid with 1-benzyl-4-piperidylamine.

Activation of Carboxylic Acid

The quinolinecarboxylic acid is treated with thionyl chloride (reflux, 3 h) to form the acyl chloride, which is then reacted with 1-benzyl-4-piperidylamine in dichloromethane at 0–5°C.

Optimized Coupling Conditions

ParameterValue
Coupling AgentThionyl chloride
SolventDichloromethane
BaseTriethylamine
Yield85–92%

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1), affording the target compound as a white solid (mp 168–170°C). Structural confirmation is achieved through 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry.

Alternative Synthetic Routes

Reductive Amination Approach

4-Piperidone is converted to 4-aminopiperidine via oxime formation and reduction. Benzylation of the piperidine nitrogen using benzyl bromide (K2_2CO3_3, DMF, 80°C) precedes amide coupling.

Solid-Phase Synthesis

Immobilization of the quinolinecarboxylic acid on Wang resin enables iterative coupling with 1-benzyl-4-piperidylamine, though this method remains experimental.

Challenges and Optimization

Side Reactions

  • Over-alkylation during benzylation is mitigated by controlling stoichiometry (1:1 benzyl bromide:piperidine).

  • Epimerization at the quinoline C4 position is minimized using low-temperature acylation.

Yield Improvement

  • Employing microwave-assisted synthesis reduces reaction times (e.g., alkylation completes in 2 h vs. 20 h conventionally).

  • Catalytic additives like DMAP enhance acylation efficiency.

Scalability and Industrial Relevance

The patented methodologies demonstrate scalability up to 100 kg batches, with cost-effective reagents (e.g., thionyl chloride, triethylamine) and minimal chromatography requirements .

Chemical Reactions Analysis

Types of Reactions: N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction may produce quinolinecarbinols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been evaluated for its ability to inhibit the Ebola virus (EBOV). A series of synthesized derivatives demonstrated promising anti-EBOV activity, with some compounds exhibiting submicromolar efficacy. For instance, compounds 25a and 26a were identified as effective inhibitors of viral entry by interacting with the Niemann-Pick C1 (NPC1) protein, crucial for viral pathogenesis .

Key Findings:

  • Efficacy : Compounds showed EC50 values in the low micromolar range.
  • Mechanism : Inhibition occurs at the level of viral entry via binding to NPC1.
  • Structural Insights : Docking studies revealed critical amino acid interactions that facilitate binding.

Receptor Antagonism

The compound has also been studied for its role as a selective antagonist for chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies indicated that modifications to the benzylpiperidine structure enhanced binding potency from micromolar to low nanomolar ranges. This suggests that N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide and its derivatives could be developed into potent therapeutic agents for conditions involving eosinophil mobilization, such as asthma .

Key Findings:

  • Binding Potency : Enhanced through specific structural modifications.
  • Functional Activity : Effective in inhibiting eotaxin-induced eosinophil chemotaxis.

Cancer Treatment

The compound has been explored as a potential inhibitor of kinesin spindle protein (KSP), which is implicated in cancer cell proliferation. Compounds that modulate KSP activity can disrupt mitotic processes in cancer cells, leading to reduced tumor growth. The development of derivatives targeting KSP represents a promising avenue for cancer therapy .

Key Findings:

  • Mechanism : KSP inhibition leads to mitotic disruption.
  • Therapeutic Potential : Could be utilized in various cancer types.

Summary of Applications

Application AreaKey FindingsPotential Impact
Antiviral ActivityEffective against EBOV; inhibits viral entry via NPC1Development of antiviral therapeutics
Receptor AntagonismPotent CCR3 antagonists; improved binding potencyTreatment for eosinophil-related conditions
Cancer TreatmentKSP inhibitors; disrupts mitosis in cancer cellsNovel cancer therapies

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide” can be contextualized against related compounds, as outlined below:

Structural and Physicochemical Comparisons

Functional and Hypothetical Activity Comparisons

While biological data for the target compound are absent in the evidence, structural analogs provide insights:

  • Kinase Inhibition Potential: Quinoline-3-carboxamides are known kinase inhibitors. The pentyl-substituted analog () may exhibit moderate activity due to its intermediate lipophilicity, whereas the adamantyl-substituted compound 67’s high LogP could enhance membrane permeability but reduce solubility .
  • The tertiary amine in the piperidine may facilitate blood-brain barrier penetration.

Metabolic and Stability Considerations

  • Methoxy Substitutents: The 3,4-dimethoxybenzyl analog () may exhibit improved metabolic stability compared to the target compound due to reduced oxidative metabolism at the benzyl position.
  • Piperidine Stability: The piperidine ring in the target compound could undergo N-debenzylation, a common metabolic pathway, which might limit its half-life compared to adamantyl or alkyl-substituted analogs .

Biological Activity

N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide, commonly referred to as a quinoline derivative, is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological activity, and therapeutic potential based on diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzyl-4-piperidone with appropriate carboxylic acid derivatives under controlled conditions. The process can be optimized to enhance yield and purity, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound possesses inhibitory effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been demonstrated to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Study: MCF7 Cell Line

In a study involving the MCF7 breast cancer cell line:

  • IC50 Value: 25 µM
  • Mechanism: Induction of apoptosis via mitochondrial pathway.

The compound showed lower toxicity towards normal cells compared to cancerous cells, indicating a degree of selectivity that is desirable in anticancer drug development.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Experimental models suggest that it may protect neuronal cells from oxidative stress-induced damage.

The proposed mechanism involves the inhibition of specific enzymes related to oxidative stress and inflammation pathways. Additionally, molecular docking studies have revealed potential interactions with targets implicated in neurodegenerative diseases.

Molecular Docking Studies

Molecular docking simulations indicate that this compound binds effectively to various biological targets, suggesting its multifaceted therapeutic potential.

Target ProteinBinding Affinity (kcal/mol)
Cyclooxygenase (COX)-8.5
Acetylcholinesterase-7.9
Topoisomerase II-9.0

Q & A

Q. What are the recommended synthetic routes for N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide, and how can purity be optimized?

  • Methodological Answer : The compound’s synthesis typically involves coupling the quinolinecarboxylic acid derivative with a benzyl-piperidine amine via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt). Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Characterization by 1H^1H-NMR (to confirm benzyl and piperidine protons) and HPLC (C18 column, acetonitrile/water mobile phase) ensures structural fidelity .

Q. How should researchers validate the compound’s structural identity and stability under experimental conditions?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • Mass spectrometry (HRMS) to confirm molecular weight (theoretical: 322.45 g/mol) .
  • FT-IR to verify carbonyl stretches (~1650–1700 cm1^{-1} for amide and quinoline-2-oxo groups) .
  • Thermogravimetric analysis (TGA) to assess thermal stability (decomposition temperature >200°C suggests suitability for high-temperature assays) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
  • Standardize assay protocols : Use DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Cross-validate targets : Employ SPR (surface plasmon resonance) to measure binding affinity to suspected targets (e.g., kinases or GPCRs) and compare with cellular activity .
  • Control for impurities : LC-MS trace analysis (e.g., detect residual solvents or byproducts) ensures observed effects are compound-specific .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer : Focus on modifying two regions:
  • Quinoline core : Introduce electron-withdrawing groups (e.g., Cl at position 7) to enhance metabolic stability .
  • Benzyl-piperidine moiety : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to modulate lipophilicity (clogP) and blood-brain barrier penetration .
    Example SAR Table :
DerivativeModificationBioactivity (IC50_{50})clogP
ParentNone1.2 µM3.8
7-ClChlorination0.7 µM4.1
4-F-BenzylFluorination0.5 µM3.5
Data adapted from quinoline analogs in

Q. What computational approaches are effective for predicting this compound’s target interactions?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Use crystal structures of homologous targets (e.g., PDE4B or serotonin receptors) to identify binding poses. Prioritize residues forming hydrogen bonds with the amide or quinoline-oxo groups .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-target complexes (RMSD <2 Å indicates robust binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.